(E)-ethyl 2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-[4-(dimethylsulfamoyl)benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S2/c1-5-28-19(25)14-8-11-16-17(12-14)29-20(23(16)4)21-18(24)13-6-9-15(10-7-13)30(26,27)22(2)3/h6-12H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKQCRBEIWKJHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate typically involves multiple steps, including the formation of the benzo[d]thiazole ring and the introduction of the dimethylsulfamoyl and benzoyl groups. Common synthetic routes may involve the use of reagents such as ethyl bromoacetate, 2-aminothiophenol, and N,N-dimethylsulfamoyl chloride under specific reaction conditions like refluxing in an appropriate solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-ethyl 2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce a thioether.
Scientific Research Applications
The compound (E)-ethyl 2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and pharmacology. This article explores its applications, supported by relevant case studies and data.
Anticancer Activity
Recent studies have indicated that compounds similar to This compound possess significant anticancer properties. For instance, research has shown that benzothiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the sulfamoyl group may enhance the compound's ability to interact with biological targets involved in cancer progression.
Anti-inflammatory Properties
The compound’s structural features suggest potential anti-inflammatory effects. Compounds with similar thiazole structures have been documented to exhibit activity against inflammatory pathways, making this compound a candidate for further exploration in treating inflammatory diseases.
Lipid Metabolism Modulation
Research has identified heterocyclic compounds as modulators of lipid synthesis, which is crucial for managing metabolic disorders such as obesity and diabetes. The specific interactions of this compound with lipid metabolic pathways could provide insights into its therapeutic potential in metabolic syndromes.
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, derivatives of thiazole were synthesized and tested against various cancer cell lines. The results indicated that the compounds exhibited IC50 values in the low micromolar range, demonstrating potent anticancer activity. The study highlighted the importance of the sulfamoyl group in enhancing bioactivity.
Case Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory properties of thiazole derivatives, including those related to the compound . The research demonstrated that these compounds could significantly reduce pro-inflammatory cytokine levels in vitro, suggesting a mechanism that warrants further investigation for therapeutic applications.
Mechanism of Action
The mechanism of action of (E)-ethyl 2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-[4-(diethylsulfamoyl)benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate
- Key Difference : Replacement of the N,N-dimethylsulfamoyl group with N,N-diethylsulfamoyl ().
- Altered pharmacokinetics due to enhanced lipophilicity.
- Molecular Weight : Higher by 28 g/mol compared to the dimethyl analog.
Ethyl 2-imino-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate
- Key Difference : Absence of the 4-(N,N-dimethylsulfamoyl)benzoyl moiety ().
- Impact: Simplified structure with reduced molecular weight (MW ≈ 278 g/mol vs. ~480 g/mol for the target compound).
Ethyl 2-(4-carboxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Key Features ():
- Thiazolo[3,2-a]pyrimidine core instead of benzothiazole.
- Carboxybenzylidene and phenyl substituents.
- Comparison :
- Higher molecular complexity (MW = 521.58 g/mol) due to the fused pyrimidine ring.
- Presence of a free carboxylic acid group (unlike the ester in the target compound) may enhance aqueous solubility.
Structural and Functional Group Analysis
Chemoinformatic Similarity Analysis
Using binary fingerprint-based similarity coefficients ():
- Tanimoto Coefficient (Tc): The target compound and its diethyl analog () likely exhibit high Tc values (>0.85) due to identical core structures and minor substituent differences.
- Dice Coefficient : May highlight shared pharmacophoric features (e.g., sulfamoyl groups) with triazine-based sulfonylureas (), though core structures differ significantly.
Biological Activity
(E)-ethyl 2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its structure, synthesis, biological activity, and relevant case studies.
Structural Characteristics
The compound has a complex structure characterized by the following:
- Molecular Formula : C20H22N4O7S3
- Molecular Weight : 526.6 g/mol
- IUPAC Name : Ethyl 2-[2-[4-(dimethylsulfamoyl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
This structure includes a benzothiazole moiety, which is known for its diverse biological activities.
Antitumor Activity
Research indicates that derivatives of benzothiazoles exhibit significant antitumor properties. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of various cancer cell lines.
Case Study: Antitumor Efficacy
A study highlighted the effectiveness of benzothiazole derivatives against human breast cancer cell lines, demonstrating nanomolar activity. The structure-activity relationship (SAR) studies indicated that modifications to the benzothiazole core could enhance selectivity and potency against specific tumor types .
The proposed mechanism of action for this class of compounds includes:
- Inhibition of Cell Proliferation : Compounds have been shown to induce apoptosis in cancer cells.
- Targeting Specific Pathways : Some derivatives inhibit key signaling pathways involved in tumor growth and metastasis.
- Selective Cytotoxicity : Certain compounds exhibit selective toxicity towards tumorigenic cells while sparing normal cells .
Other Biological Activities
Beyond antitumor effects, benzothiazole derivatives have demonstrated:
- Antibacterial Properties : In vitro studies have shown efficacy against various bacterial strains.
- Antifungal and Antiprotozoal Effects : These compounds have also been tested against fungal and protozoal infections with varying degrees of success .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes:
- Formation of the benzothiazole ring.
- Introduction of the sulfamoyl group.
- Coupling with appropriate acylating agents to yield the final product.
Synthetic Pathway Example
| Step | Reaction Type | Reagents Used | Product |
|---|---|---|---|
| 1 | Cyclization | Benzene derivative + thioketone | Benzothiazole |
| 2 | Sulfonamide Formation | Sulfanilamide + acyl chloride | Sulfamoyl derivative |
| 3 | Coupling | Amine + carboxylic acid derivative | Final compound |
Research Findings
Recent studies have focused on optimizing the pharmacological profiles of benzothiazole derivatives through various modifications. The results indicate that:
- Substituents on the benzothiazole ring can significantly enhance biological activity.
- Certain configurations lead to improved solubility and bioavailability, crucial for therapeutic applications .
Summary of Findings
| Property | Observed Effect |
|---|---|
| Antitumor Activity | Potent against breast and colon cancer cell lines |
| Antibacterial Activity | Effective against Gram-positive bacteria |
| Selectivity | Higher toxicity towards cancer cells compared to normal cells |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
